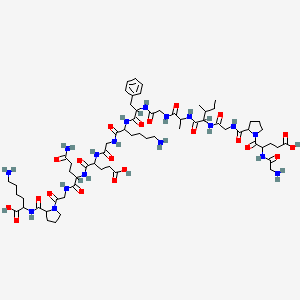Collagen(cattle skin) (9CI)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Origin
Type II collagen is a major component of articular cartilage, the smooth tissue that cushions bones at joints []. It provides tensile strength and structural integrity to cartilage. When type II collagen breaks down, it can contribute to the development of osteoarthritis, a degenerative joint disease [].
Significance
Type II collagen fragments can be used as research tools for several purposes:
- Studying cartilage breakdown: Researchers can use these fragments to investigate the enzymes and processes involved in collagen degradation in osteoarthritis [].
- Developing diagnostic tests: Specific fragments may serve as markers for early detection of joint damage [].
- Vaccine development: Fragments can be used to create vaccines that might prevent the immune system from attacking healthy type II collagen, potentially slowing or preventing osteoarthritis.
Molecular Structure Analysis
- Triple helix: Native type II collagen consists of three polypeptide chains twisted into a triple helix, a unique structure providing its strength. Fragments may retain some of this helical structure depending on their size.
- Hydroxyproline: Type II collagen is rich in the amino acid hydroxyproline, which contributes to its stability and rigidity. Fragments are likely to contain hydroxyproline as well.
Chemical Reactions Analysis
There is no widely described method for synthesizing specific type II collagen fragments. However, researchers can isolate them from enzymatic digestion of type II collagen or through recombinant DNA technology [].
The breakdown of type II collagen fragments can occur through enzymatic processes involving enzymes like collagenase, which cleave peptide bonds in the collagen molecule [].
Physical And Chemical Properties Analysis
- Solubility: Fragments are likely to be soluble in water or aqueous buffers containing salts, similar to other small peptides.
- Stability: The stability depends on factors like fragment size, amino acid composition, and presence of stabilizing modifications. Generally, smaller fragments might be less stable than larger ones.
The mechanism of action of type II collagen fragments depends on the specific research application. Here are two potential mechanisms:
- Immune response modulation: In vaccine development, type II collagen fragments might induce immune tolerance, preventing the immune system from attacking healthy type II collagen in the body.
- Signaling pathways: Fragments might interact with specific cell receptors, triggering signaling pathways that influence cartilage metabolism or inflammation []. However, more research is needed to elucidate these pathways.
Biomarkers of Cartilage Degradation
Certain fragments of type II collagen released during cartilage breakdown can serve as biomarkers for diagnosing and monitoring osteoarthritis, a degenerative joint disease. Two commonly used fragments include:
CTX-II (C-Terminal telopeptide of type II collagen)
This fragment is released by enzymes that degrade collagen. Increased levels of CTX-II in blood or synovial fluid (fluid in joints) indicate ongoing cartilage breakdown .
Helix-II fragment
This fragment originates from a specific region of the type II collagen molecule. Its presence in biological fluids can also indicate cartilage degradation, potentially through different enzymatic pathways compared to CTX-II .
Investigating Cartilage Metabolism
Researchers can utilize type II collagen fragments to study the mechanisms involved in cartilage formation and breakdown. By analyzing the breakdown products or using them in cell culture experiments, scientists can gain insights into:
Enzymatic activity
Studying how specific enzymes cleave type II collagen fragments can help identify potential therapeutic targets for osteoarthritis .
Chondrocyte function
Chondrocytes are the cells that build and maintain cartilage. Studying how type II collagen fragments interact with chondrocytes can reveal their role in cartilage health and disease processes.
Development of Diagnostic Tools
Specific type II collagen fragments can be used to develop immunoassays for detecting autoimmune diseases like rheumatoid arthritis. These fragments can act as antigens (molecules that trigger immune responses) and help identify the presence of antibodies targeting type II collagen, a hallmark of the disease .
Collagen(cattle skin) (9CI) exhibits several biological activities that are beneficial for human health. It supports skin elasticity and hydration, reduces wrinkles, and promotes wound healing. Additionally, bovine collagen has been shown to aid in joint health by reducing symptoms of osteoarthritis and improving bone density . Its bioactive peptides may also have anti-inflammatory properties, further contributing to its therapeutic potential.
The synthesis of Collagen(cattle skin) (9CI) typically involves the following methods:
- Extraction: Collagen is extracted from cattle skin through processes that often include boiling or enzymatic digestion.
- Hydrolysis: The extracted collagen can be hydrolyzed chemically or enzymatically to produce smaller peptides.
- Purification: The hydrolyzed collagen is purified to remove impurities and enhance its bioavailability.
- Drying: The final product may be dried into powder form for use in supplements or food products .
Research indicates that Collagen(cattle skin) (9CI) interacts positively with various biological systems. Studies have shown that its peptides can stimulate fibroblast proliferation and enhance collagen synthesis in the dermis, leading to improved skin texture and elasticity . Additionally, it may interact with other proteins in the extracellular matrix, contributing to tissue repair mechanisms.
Several compounds are similar to Collagen(cattle skin) (9CI), each possessing unique properties:
| Compound | Source | Main Type(s) | Unique Features |
|---|---|---|---|
| Collagen Type II | Cartilage (chicken) | Type II | Primarily supports joint health |
| Marine Collagen | Fish | Type I & II | Higher absorption rate than bovine |
| Gelatin | Bovine/Porcine | Denatured collagen | Used primarily as a food additive |
| Collagen from Pigskin | Pig | Type I | Similar applications as bovine collagen |
| Hydrolyzed Fish Collagen | Fish | Type I | Often marketed for beauty supplements |
Collagen(cattle skin) (9CI) stands out due to its high concentrations of Type I and III collagen, which are particularly beneficial for skin health and structural support . Its cost-effectiveness and availability make it a preferred choice in many applications compared to marine or porcine sources.








